![molecular formula C7H5BrFI B2607618 4-Bromo-2-(fluoromethyl)-1-iodobenzene CAS No. 2244088-43-3](/img/structure/B2607618.png)
4-Bromo-2-(fluoromethyl)-1-iodobenzene
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Description
4-Bromo-2-(fluoromethyl)-1-iodobenzene, also known as 4-BFIB, is an organobromine compound that has been studied extensively in the field of organic synthesis. It is a versatile reagent that has been used in a variety of different synthetic pathways, including the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. 4-BFIB is also used as a catalyst in various reactions, such as the Wittig reaction, the Passerini reaction, and the Povarov reaction. In addition, 4-BFIB is also used in the synthesis of polymers and other materials.
Scientific Research Applications
Versatile Synthon for Radiopharmaceuticals
4-Bromo-2-(fluoromethyl)-1-iodobenzene is an integral precursor in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound crucial for 18F-arylation reactions. These reactions are fundamental in creating radiopharmaceuticals for PET imaging. A study by Ermert et al. (2004) compared six pathways to synthesize 1-bromo-4-[18F]fluorobenzene, with symmetrical bis-(4-bromphenyl)iodonium bromide showing the most efficacy, achieving a direct nucleophilic substitution with a 65% yield in just 10 minutes Ermert et al., 2004.
Novel Bifunctional Electrolyte Additive
Zhang Qian-y (2014) explored 4-bromo-2-fluoromethoxybenzene (BFMB) as a novel bi-functional electrolyte additive for lithium-ion batteries. The study highlighted its potential to polymerize electrochemically at 4.6 V, forming a protective polymer film on electrodes to prevent voltage rise during overcharging. Moreover, BFMB showed promise in enhancing the thermal stability and lowering the flammability of lithium-ion batteries without affecting their cycle performance Zhang Qian-y, 2014.
Halogenated Benzene Derivatives in Photochemistry
Namiki (1975) conducted a study on the photochemical behavior of halogenated benzene derivatives, including compounds similar to 4-Bromo-2-(fluoromethyl)-1-iodobenzene. The research provided insights into the photolytic reactions of these compounds, which could influence the design of photoresponsive materials Namiki, 1975.
properties
IUPAC Name |
4-bromo-2-(fluoromethyl)-1-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFSCZKLJICKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CF)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(fluoromethyl)-1-iodobenzene |
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